5-chloro-2-methoxy-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide
Description
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[(1-pyrimidin-2-ylpyrrolidin-2-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2/c1-24-15-6-5-12(18)10-14(15)16(23)21-11-13-4-2-9-22(13)17-19-7-3-8-20-17/h3,5-8,10,13H,2,4,9,11H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APGSZLMTGGIESN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCC2CCCN2C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide typically involves multiple steps:
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Formation of the Benzamide Core: : The initial step involves the synthesis of the benzamide core. This can be achieved by reacting 5-chloro-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.
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Introduction of the Pyrimidinyl-Pyrrolidinylmethyl Group: : The next step involves the introduction of the pyrimidinyl-pyrrolidinylmethyl group. This can be achieved by reacting the benzamide with a pyrimidinyl-pyrrolidine derivative in the presence of a suitable base, such as sodium hydride or potassium carbonate, under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
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Reduction: : Reduction reactions can target the chloro group, converting it to a hydrogen atom, or the pyrimidinyl-pyrrolidinylmethyl group, leading to the formation of reduced derivatives.
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Substitution: : The chloro group at the 5th position can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide, sodium methoxide, or primary amines under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dechlorinated or reduced derivatives.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
Chemistry
In chemistry, 5-chloro-2-methoxy-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It can serve as a probe to investigate the binding sites and mechanisms of action of various biomolecules.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development and pharmacological studies.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidinyl-pyrrolidinylmethyl group may facilitate binding to these targets, leading to modulation of their activity. The chloro and methoxy groups may also contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Key Observations:
Enzyme Inhibition Potential: Compound 15a (sulfonamide-pyridine) exhibits potent inhibition of α-amylase (44.36% at tested concentrations) and α-glucosidase, positioning it as an anti-diabetic agent . The target compound’s pyrimidinyl-pyrrolidine group may offer similar or improved binding due to the pyrimidine’s hydrogen-bonding capacity, though this requires experimental validation. 15b (sulfonamide-pyridine) shows acetylcholinesterase inhibition, suggesting structural flexibility for targeting neurodegenerative diseases. The pyrrolidine moiety in the target compound could enhance blood-brain barrier penetration compared to sulfonamide derivatives .
Impact of Substituents: Phenethyl vs. Piperazinyl-Ethyl (): The piperazine ring introduces basicity, which may improve solubility but also increase off-target interactions. The pyrrolidine in the target compound balances lipophilicity and rigidity, possibly optimizing pharmacokinetics .
Physicochemical Properties: The target compound’s molecular weight (~375.85) is intermediate between simpler analogs (e.g., 232.67 for N-(5-chloropyridin-2-yl)benzamide) and larger derivatives (e.g., 444.93 for the piperazinyl-ethyl analog). This positions it within the "drug-like" space (Rule of Five compliance) for oral bioavailability . The chloro and methoxy groups likely enhance metabolic stability compared to amino or sulfonamide substituents, which are prone to oxidation or conjugation .
Therapeutic Indications and Mechanisms
- Anti-Diabetic Applications : Analog 15a ’s efficacy against α-amylase/α-glucosidase highlights the benzamide scaffold’s suitability for metabolic disorders. The target compound’s pyrimidine ring could mimic sulfonamide interactions with enzyme active sites .
- Neurodegenerative Diseases : The pyrrolidine moiety may facilitate CNS penetration, making the compound a candidate for acetylcholinesterase or BTK inhibition, as seen in ’s BTK inhibitor with a related benzamide-pyrrolidine structure .
- Oncology: Pyrimidine derivatives often exhibit kinase inhibitory activity.
Biological Activity
5-chloro-2-methoxy-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide, often referred to by its chemical structure and CAS number 1795489-90-5, is a compound of significant interest due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including anticancer and antimicrobial properties.
The compound has a molecular weight of 346.8 g/mol and features a chloro and methoxy group, along with a pyrimidine-pyrrolidine moiety that enhances its biological activity. Its structure can be represented as follows:
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that the compound significantly reduces cell viability in various cancer cell lines, particularly A549 human lung adenocarcinoma cells.
Case Studies
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A549 Cell Line Study :
- Method : Cells were treated with varying concentrations of the compound for 24 hours.
- Results : The compound demonstrated a dose-dependent reduction in cell viability, with an IC50 value comparable to established chemotherapeutics like cisplatin.
Concentration (µM) Viability (%) 0 100 10 85 50 70 100 50 -
Mechanism of Action :
- The mechanism appears to involve apoptosis induction and cell cycle arrest, particularly at the G2/M phase, which is critical for cancer cell proliferation.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens, including multidrug-resistant strains of Staphylococcus aureus and Escherichia coli.
Research Findings
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Antimicrobial Efficacy :
- Studies reported that the compound exhibited significant antibacterial activity at concentrations as low as 200 µg/mL.
Pathogen Minimum Inhibitory Concentration (MIC) (µg/mL) Staphylococcus aureus 200 Escherichia coli 400 -
Resistance Mechanisms :
- The compound was effective against strains resistant to standard antibiotics, indicating its potential as a novel therapeutic agent in treating resistant infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
